molecular formula C16H19BrN2O3S B14954081 methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-L-methioninate

methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-L-methioninate

Cat. No.: B14954081
M. Wt: 399.3 g/mol
InChI Key: DFUYALRZJXIAFF-ZDUSSCGKSA-N
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Description

Methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-L-methioninate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

The synthesis of methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-L-methioninate typically involves multiple steps. One common method starts with the bromination of indole to obtain 5-bromoindole. This is followed by the acetylation of the brominated indole using acetic anhydride to form 5-bromo-1H-indol-1-yl acetate. The final step involves the coupling of this intermediate with L-methionine methyl ester under appropriate conditions to yield the desired compound. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

Methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-L-methioninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromine atom or other functional groups.

    Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles such as amines or thiols under suitable conditions, forming new derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-L-methioninate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-L-methioninate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The bromine atom may enhance the compound’s binding affinity and specificity. The methionine ester group can be hydrolyzed to release methionine, which may have additional biological effects.

Comparison with Similar Compounds

Methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-L-methioninate can be compared with other indole derivatives such as:

    5-Bromoindole: A simpler compound with similar bromination but lacking the acetyl and methionine ester groups.

    Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.

The uniqueness of this compound lies in its combination of brominated indole and methionine ester, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C16H19BrN2O3S

Molecular Weight

399.3 g/mol

IUPAC Name

methyl (2S)-2-[[2-(5-bromoindol-1-yl)acetyl]amino]-4-methylsulfanylbutanoate

InChI

InChI=1S/C16H19BrN2O3S/c1-22-16(21)13(6-8-23-2)18-15(20)10-19-7-5-11-9-12(17)3-4-14(11)19/h3-5,7,9,13H,6,8,10H2,1-2H3,(H,18,20)/t13-/m0/s1

InChI Key

DFUYALRZJXIAFF-ZDUSSCGKSA-N

Isomeric SMILES

COC(=O)[C@H](CCSC)NC(=O)CN1C=CC2=C1C=CC(=C2)Br

Canonical SMILES

COC(=O)C(CCSC)NC(=O)CN1C=CC2=C1C=CC(=C2)Br

Origin of Product

United States

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